1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-
Description
CAS No.: 138345-00-3 Molecular Formula: C₁₇H₂₆O₂ Structure: A spirocyclic compound featuring a 1-oxaspiro[4.5]deca-6,9-dien-8-one core substituted with two tert-butyl groups at positions 7 and 7. The tert-butyl groups confer steric bulk and hydrophobicity, influencing its stability and reactivity .
This compound has been identified in diverse contexts:
- Environmental Leachates: Detected in maple sap and syrup from plastic tubing systems sanitized with isopropyl alcohol, with a 50.1% identification confidence and frequency in lateral and main lines .
- Microbial Metabolites: Found in Byssochlamys lagunculariae culture extracts via GC-MS analysis, alongside phenolic and ester compounds .
- Thermal Byproducts: Generated during hydrothermal carbonization of sugarcane bagasse at 250°C, constituting 10.4% of total organic byproducts .
Properties
CAS No. |
138345-00-3 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C17H26O2/c1-15(2,3)12-10-17(8-7-9-19-17)11-13(14(12)18)16(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
NXVCHTCAMYVBEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2(CCCO2)C=C(C1=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Spirocyclization and Oxidative Cyclization
- Starting Material: 2,4-dihydroxybenzaldehyde derivatives are often used as precursors.
- Protection of Phenolic Hydroxyls: Selective protection (e.g., methylation or silyl protection) of phenolic groups to prevent side reactions.
- Formation of Key Intermediates: Malonic acid derivatives or analogous compounds are coupled via Knoevenagel condensation to form conjugated intermediates.
- Spirocyclization: The key step involves oxidative spiroannulation, often using oxidants such as lead tetraacetate (Pb(OAc)₄) or hypervalent iodine reagents like PIFA (phenyliodine(III) bis(trifluoroacetate)).
Introduction of tert-Butyl Groups
- Alkylation of the precursor with tert-butyl groups is achieved via nucleophilic substitution or Friedel-Crafts alkylation.
- For example, tert-butylation of the aromatic ring or side chains is performed using tert-butyl chloride or tert-butyl iodide in the presence of Lewis acids such as aluminum chloride (AlCl₃).
- The tert-butyl groups at positions 7 and 9 are introduced to enhance stability and lipophilicity.
- The bis(1,1-dimethylethyl) substitution at these positions is achieved via alkylation of the intermediate with tert-butyl halides under basic conditions.
Final Oxidation to Enone
- The final step involves oxidation of the dihydro derivative to the enone system.
- Common oxidants include PIFA, lead tetraacetate, or other hypervalent iodine reagents.
- PIFA-mediated oxidation at low temperature (0°C) efficiently converts the precursor to the target enone with yields around 46%.
- The reaction involves formation of a reactive intermediate that undergoes intramolecular oxidation to form the α,β-unsaturated carbonyl system.
Data Table Summarizing Preparation Methods
Research Findings and Optimization
- Oxidative cyclization using hypervalent iodine reagents like PIFA is effective but may require optimization to improve yields.
- Protecting group strategies are crucial; methylation of phenols provides stability during subsequent steps.
- Alkylation with tert-butyl groups is straightforward under basic conditions, with high yields reported.
- The final oxidation step remains challenging, with initial yields around 46%; optimization of oxidant amount, temperature, and solvent can enhance efficiency.
Notes and Recommendations
- The synthesis pathway is adaptable, allowing for modifications based on available starting materials.
- Alternative oxidants such as iodobenzene diacetate or Dess–Martin periodinane could be explored to improve yields.
- Protecting group strategies significantly influence overall success; silyl groups like TBDMS are common for phenolic protection.
- The compound's synthesis is sensitive to reaction conditions, especially during oxidation steps, requiring careful control of temperature and reagent equivalents.
Chemical Reactions Analysis
1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a reference material for analytical methods such as gas chromatography-mass spectrometry (GC-MS) . In biology, it has been identified as a bioactive compound in plant extracts used in traditional medicine . In the field of medicine, it is studied for its potential pharmacological activities, including antimicrobial and antiviral properties . Industrially, it is used in the production of flavor and fragrance compounds .
Mechanism of Action
The mechanism of action of 1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors in biological systems, leading to various pharmacological effects . For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Reactivity and Stability
- Steric Effects : The tert-butyl groups in the target compound reduce reactivity compared to methyl-substituted analogs (e.g., 7,9-dimethyl derivative), as seen in hindered ring-opening reactions .
- Thermal Stability : Forms at 250°C during hydrothermal carbonization, whereas simpler ketones like 2-hydroxy-3-methyl-2-cyclopenten-1-one degrade at lower temperatures .
Environmental and Health Implications
- Migration from Plastics : Found in recycled plastic wrappers and wine packaging, with migration rates influenced by hydrophobicity from tert-butyl groups .
- Cytotoxicity : Structural analogs (e.g., spiromamakone A derivatives) exhibit anticancer activity, but the target compound’s bioactivity remains underexplored .
Data Tables
Table 1: Occurrence and Concentrations
Table 2: Key Physicochemical Properties
Biological Activity
1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-, commonly known as 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione (CAS Number: 82304-66-3), is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C17H24O3, with a molecular weight of approximately 276.37 g/mol. It features a spirocyclic structure that contributes to its biological activity. The compound's melting point is reported to be between 139-140°C .
Sources and Occurrence
This compound is found in various natural sources:
- Mushrooms : It is identified as one of the aroma components in morels (Morchella spp.) and has been detected in extracts from the plant Euphorbia pulcherrima, known for its medicinal uses .
- Marine Algae : The compound has been noted for its presence in marine algae, which are recognized for their pharmacological activities including antimicrobial and antineoplastic effects .
- Fermentation Byproducts : It can also be produced as an intermediate during the fermentation of spoilage date juice by specific yeast strains .
Antimicrobial Properties
Research indicates that 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione exhibits notable antimicrobial activity. In a study involving various concentrations of extracts from oyster mushrooms (Pleurotus ostreatus), the compound was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria effectively . The agar well diffusion method demonstrated significant zones of inhibition at varying concentrations.
Antineoplastic Activity
The compound has been associated with antineoplastic properties due to its presence in marine algae. These algae have been extensively studied for their ability to produce compounds that can inhibit cancer cell proliferation .
Phytochemical Screening
Phytochemical analyses have confirmed the presence of bioactive compounds within extracts containing 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione. These extracts have been evaluated for antioxidant activity and potential therapeutic applications in treating various diseases .
Case Study 1: Antimicrobial Activity Evaluation
A study was conducted using the agar well diffusion method to assess the antimicrobial efficacy of extracts containing this compound against selected bacterial strains. The results indicated:
| Concentration (mg/mL) | Zone of Inhibition (mm) |
|---|---|
| 50 | 12 |
| 100 | 18 |
| 150 | 22 |
| 200 | 30 |
The data suggest a dose-dependent relationship between concentration and antimicrobial efficacy.
Case Study 2: Anticancer Potential
In another study focusing on the cytotoxic effects on cancer cell lines, treatments with varying concentrations of mushroom extracts containing the compound were administered. The results showed a significant reduction in cell viability at higher concentrations:
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 25 | 90 |
| 100 | 70 |
| 500 | 50 |
| 1000 | 30 |
These findings highlight the potential application of this compound in cancer therapeutics.
Q & A
Q. Validation Parameters :
- Linearity (R² > 0.999 in 0.1–100 µg/mL range).
- Precision (%RSD < 2.0 for intraday/interday assays).
- LOD/LOQ (0.05 µg/mL and 0.15 µg/mL, respectively) .
Q. How does the steric bulk of tert-butyl groups influence the compound’s reactivity in spirocyclic systems?
- Mechanistic Insights :
- The tert-butyl groups impose significant steric hindrance, stabilizing the spirocyclic structure against ring-opening reactions (e.g., hydrolysis).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) show increased torsional strain (~8 kcal/mol) in non-tert-butyl analogs, supporting enhanced stability in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
